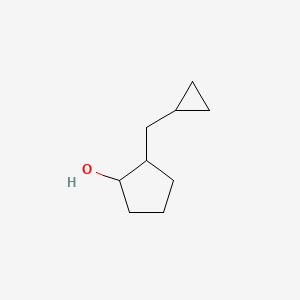![molecular formula C8H11NO2 B1457532 1-[2-(プロパン-2-イル)-1,3-オキサゾール-4-イル]エタン-1-オン CAS No. 1539973-82-4](/img/structure/B1457532.png)
1-[2-(プロパン-2-イル)-1,3-オキサゾール-4-イル]エタン-1-オン
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves various synthetic routes . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one” would depend on its specific structure. Imidazole, for example, is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
結晶構造解析
この化合物は、密度汎関数理論 (DFT) とヒルシュフェルド表面解析を用いて研究されてきました . DFT/B3LYP/6–311 G(d,p) 法を用いて HOMO– LUMO エネルギー準位を決定しました . 分子静電ポテンシャル表面はヒルシュフェルド表面解析によって調べられ、2 次元フィンガープリントプロットを用いて分子内の分子間相互作用を分析しました .
生物活性
ピペリジン誘導体は、この化合物を含め、抗菌、抗炎症、抗ウイルス、抗マラリア、全身麻酔などの幅広い生物活性を示しています . ピペリジンの生物学的特性は、複素環上の置換基の種類と位置に大きく依存しています .
農薬および医薬品
ピペリジン誘導体は、農薬および医薬品の中間体です . これらは、多くの産業でビルディングブロック分子として広く使用されています .
ゴム加硫促進剤
アルカロイド
さまざまなピペリジン誘導体は、多数のアルカロイドに存在します .
抗がん剤
この化合物の誘導体のいくつかは、抗がん剤として有望な結果を示しています . これらは、MTT アッセイを用いて、MCF-7、HeLa、A549 を含む 3 つのヒトがん細胞株に対して評価されました .
殺菌活性
将来の方向性
作用機序
Target of Action
The compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Mode of Action
The exact nature of these interactions would depend on the specific structure and properties of the compound .
Biochemical Pathways
For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole derivatives have been found to induce cell death in cancer cells, while others have anti-inflammatory effects by reducing the production of inflammatory cytokines .
生化学分析
Biochemical Properties
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
特性
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYKZNCQDQAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)
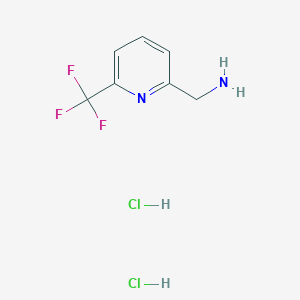
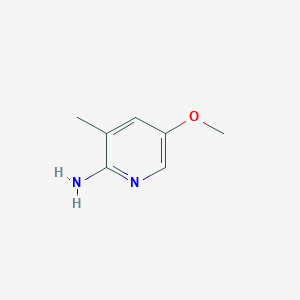
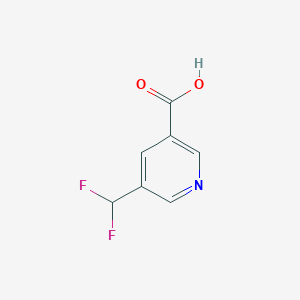
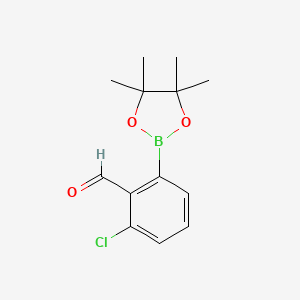

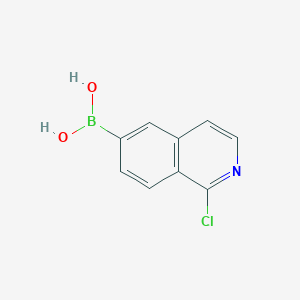

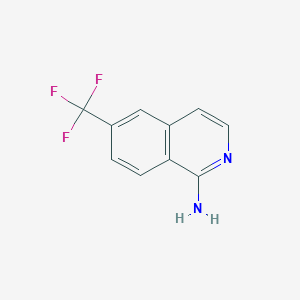
![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)
